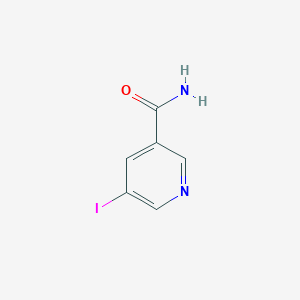
CID 87694342
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an indole derivative with a pyrimidine derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions can lead to a variety of new compounds with modified chemical properties.
科学的研究の応用
7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism by which 7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the compound’s precise mode of action.
類似化合物との比較
Similar Compounds
Similar compounds to 7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile include other spirocyclic compounds with related structures, such as:
- 7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile analogs
- Spiro[indole-pyrimidine] derivatives
- Spirocyclic pyrano[2,3-d]pyrimidine compounds
Uniqueness
The uniqueness of 7’-amino-1’,3’-dimethyl-2,2’,4’-trioxo-6’-spiro[1H-indole-3,5’-pyrano[2,3-d]pyrimidine]carbonitrile lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.
特性
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVAJJDTAWEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34725-61-6 | |
| Record name | Bromophenol blue sodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34725-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![2-phenyl-1H-benzo[g]indole](/img/structure/B1655244.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)




![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)


![Dimethyl tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B1655258.png)


